molecular formula C22H29N3OS B5682431 2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline

2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline

Cat. No.: B5682431
M. Wt: 383.6 g/mol
InChI Key: TWFFWXXWSGORGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline, also known as TMC-95A, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of quinolone antibiotics and has been found to exhibit potent antibacterial activity against a range of Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline involves the inhibition of bacterial DNA gyrase, which is an essential enzyme involved in DNA replication. By inhibiting this enzyme, this compound prevents the bacteria from replicating and ultimately leads to their death.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and does not exhibit any significant adverse effects on mammalian cells. It has also been shown to have a low potential for inducing bacterial resistance, which is a major concern with many antibiotics.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of a range of bacterial infections. However, its high cost and limited availability may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the research on 2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline. One area of interest is the development of new analogs with improved antibacterial activity and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other antibiotics to enhance their efficacy against bacterial infections. Additionally, the potential use of this compound in the treatment of other bacterial infections, such as tuberculosis, is an area of ongoing research.

Synthesis Methods

The synthesis of 2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline involves a multistep process that starts with the condensation of 2,3,6-trimethyl-4-hydroxyquinoline with 4-piperidone to form the intermediate compound. This is followed by the addition of thiomorpholine to the intermediate, which is then converted into the final product by the addition of a carbonyl group.

Scientific Research Applications

2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline has been extensively studied for its antibacterial activity and has shown promising results in vitro against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It has also been found to be effective against biofilms, which are known to be a major cause of persistent bacterial infections.

Properties

IUPAC Name

(4-thiomorpholin-4-ylpiperidin-1-yl)-(2,3,6-trimethylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3OS/c1-15-4-5-20-19(14-15)21(16(2)17(3)23-20)22(26)25-8-6-18(7-9-25)24-10-12-27-13-11-24/h4-5,14,18H,6-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFFWXXWSGORGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)N3CCC(CC3)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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